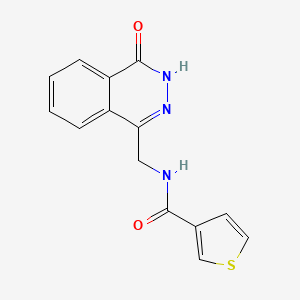

N-((4-oxo-3,4-dihydrophthalazin-1-yl)méthyl)thiophène-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazinone ring and a thiophene moiety, making it a subject of interest for further study and development.

Applications De Recherche Scientifique

Chemistry: In chemistry, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, molecular docking, and pro-apoptotic activities, contributing to the understanding of cellular processes and disease mechanisms.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mécanisme D'action

Target of Action

The primary target of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function in DNA repair. This leads to accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.

Biochemical Pathways

The inhibition of PARP by N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide affects the DNA repair pathways When PARP is inhibited, cells are unable to repair DNA damage through the base excision repair pathway, leading to the accumulation of single-strand breaks

Result of Action

The result of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide’s action is the induction of cell death . By inhibiting PARP and disrupting DNA repair, the compound causes the accumulation of DNA damage in cells. This is particularly lethal to cancer cells, which often have defects in other DNA repair pathways and rely heavily on PARP-mediated repair.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene-3-carboxamide moiety is then introduced through a nucleophilic substitution reaction, where the appropriate thiophene derivative reacts with the phthalazinone intermediate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives with altered properties.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene ring or the phthalazinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties

Comparaison Avec Des Composés Similaires

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound shares a similar phthalazinone core but has a different substituent on the benzene ring.

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Another related compound with a simpler structure, lacking the thiophene moiety.

Uniqueness: N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide stands out due to its combination of the phthalazinone ring and the thiophene group, which imparts unique chemical and biological properties not found in its similar counterparts.

This comprehensive overview highlights the significance of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide in scientific research and its potential applications across various fields. Further studies and developments are expected to unlock its full potential and contribute to advancements in chemistry, biology, medicine, and industry.

Propriétés

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-13(9-5-6-20-8-9)15-7-12-10-3-1-2-4-11(10)14(19)17-16-12/h1-6,8H,7H2,(H,15,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRBZSHCCWMYHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)

![N-(3,4-difluorophenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2412047.png)

![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)

![6-Prop-2-ynyl-6-azaspiro[3.4]octane](/img/structure/B2412052.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B2412055.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2412059.png)

![ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate](/img/structure/B2412060.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)

![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)